2-(2-Iodo-3,4-dimethoxyphenyl)acetic acid
Beschreibung
2-(2-Iodo-3,4-dimethoxyphenyl)acetic acid is an organic compound characterized by the presence of an iodine atom and two methoxy groups attached to a phenyl ring, which is further connected to an acetic acid moiety
Eigenschaften
Molekularformel |
C10H11IO4 |
|---|---|
Molekulargewicht |
322.10 g/mol |
IUPAC-Name |
2-(2-iodo-3,4-dimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C10H11IO4/c1-14-7-4-3-6(5-8(12)13)9(11)10(7)15-2/h3-4H,5H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
WIZFRTNKROXRMV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)CC(=O)O)I)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Iodo-3,4-dimethoxyphenyl)acetic acid typically involves the iodination of 3,4-dimethoxyphenylacetic acid. A common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction proceeds as follows:
Iodination Reaction:
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the iodination reaction for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Iodo-3,4-dimethoxyphenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
